molecular formula C16H21N3O3 B13990607 tert-Butyl 4-((6-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((6-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B13990607
M. Wt: 303.36 g/mol
InChI Key: QDOGOFFWRYFXDF-UHFFFAOYSA-N
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Description

4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a cyano group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of 2-chloro-3-cyanopyridine with 4-hydroxybenzoic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyano group with the pyridine and piperidine rings makes this compound particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl 4-(6-cyanopyridin-3-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)18-11-14/h4-5,11,13H,6-9H2,1-3H3

InChI Key

QDOGOFFWRYFXDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)C#N

Origin of Product

United States

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